molecular formula C8H6Cl2F2O B13560751 1-(3,5-Dichlorophenyl)-2,2-difluoroethanol

1-(3,5-Dichlorophenyl)-2,2-difluoroethanol

Cat. No.: B13560751
M. Wt: 227.03 g/mol
InChI Key: ATTGKTMFARRTFM-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2,2-difluoroethanol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to an ethane backbone, with a dichlorophenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanol typically involves the reaction of 3,5-dichlorobenzaldehyde with difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the difluoroethanol, followed by nucleophilic addition to the aldehyde group of 3,5-dichlorobenzaldehyde. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 1-(3,5-Dichlorophenyl)-2,2-difluoroacetone.

    Reduction: Formation of 1-(3,5-Dichlorophenyl)-2,2-difluoroethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2,2-difluoroethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-2,2-difluoroethanol can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with an additional fluorine atom, leading to different chemical properties and reactivity.

    1-(3,5-Dichlorophenyl)-2,2-difluoroethane: Lacks the hydroxyl group, resulting in different chemical behavior and applications.

    1-(3,5-Dichlorophenyl)-2,2-difluoroacetone:

Properties

Molecular Formula

C8H6Cl2F2O

Molecular Weight

227.03 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6Cl2F2O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,7-8,13H

InChI Key

ATTGKTMFARRTFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(F)F)O

Origin of Product

United States

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